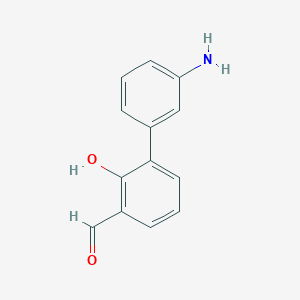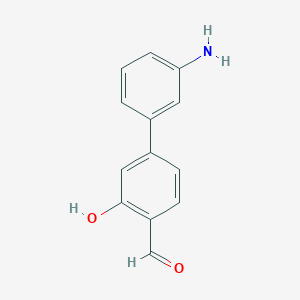
6-(2-Fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Fluorophenyl)-2-formylphenol, 95% (6-F2F) is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-(2-Fluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in the synthesis of polymers, and as a fluorescent probe in the detection of proteins. It has also been used in the study of the structure and function of proteins, as well as the study of drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% is not well understood. However, it is believed that the compound acts as a fluorescent probe, which binds to proteins and alters their structure and/or function. The binding of 6-(2-Fluorophenyl)-2-formylphenol, 95% to proteins is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-Fluorophenyl)-2-formylphenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to inhibit the growth of certain bacteria, such as Escherichia coli. It has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 6-(2-Fluorophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of 6-(2-Fluorophenyl)-2-formylphenol, 95% is that it is not as sensitive as other fluorescent probes, which can make it difficult to detect small changes in protein structure and/or function.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-(2-Fluorophenyl)-2-formylphenol, 95% in scientific research. These include further studies on the biochemical and physiological effects of the compound, as well as its potential use in drug discovery and development. Additionally, further research could be conducted on the mechanism of action of 6-(2-Fluorophenyl)-2-formylphenol, 95% and its potential use in the detection of proteins. Finally, further studies could be conducted on the synthesis and purification of 6-(2-Fluorophenyl)-2-formylphenol, 95%, in order to improve its efficiency and cost-effectiveness.
Synthesemethoden
6-(2-Fluorophenyl)-2-formylphenol, 95% can be synthesized through a three-step reaction. The first step involves the reaction of 2-chloro-6-fluorophenol with sodium hydroxide, which yields 2-fluorophenol and sodium chloride. The second step involves the reaction of 2-fluorophenol with formic acid, which yields 6-(2-Fluorophenyl)-2-formylphenol, 95% and water. The third step involves the purification of 6-(2-Fluorophenyl)-2-formylphenol, 95% with a recrystallization process.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-7-2-1-5-10(12)11-6-3-4-9(8-15)13(11)16/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWQOPMHGINSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685036 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluorophenyl)-2-formylphenol | |
CAS RN |
1261891-96-6 |
Source


|
| Record name | 2'-Fluoro-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














